N-{[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide N-{[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 920114-36-9
VCID: VC21387061
InChI: InChI=1S/C23H23N3O3/c27-23(21-13-8-16-29-21)24-17-22-25-19-11-4-5-12-20(19)26(22)14-6-7-15-28-18-9-2-1-3-10-18/h1-5,8-13,16H,6-7,14-15,17H2,(H,24,27)
SMILES: C1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Molecular Formula: C23H23N3O3
Molecular Weight: 389.4g/mol

N-{[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide

CAS No.: 920114-36-9

Cat. No.: VC21387061

Molecular Formula: C23H23N3O3

Molecular Weight: 389.4g/mol

* For research use only. Not for human or veterinary use.

N-{[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide - 920114-36-9

Specification

CAS No. 920114-36-9
Molecular Formula C23H23N3O3
Molecular Weight 389.4g/mol
IUPAC Name N-[[1-(4-phenoxybutyl)benzimidazol-2-yl]methyl]furan-2-carboxamide
Standard InChI InChI=1S/C23H23N3O3/c27-23(21-13-8-16-29-21)24-17-22-25-19-11-4-5-12-20(19)26(22)14-6-7-15-28-18-9-2-1-3-10-18/h1-5,8-13,16H,6-7,14-15,17H2,(H,24,27)
Standard InChI Key YOLATLUFFCLPGN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Canonical SMILES C1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4

Introduction

N-{[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide is a synthetic organic compound belonging to the class of benzimidazole derivatives. Compounds in this category are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features of this compound make it a promising candidate for further research in medicinal chemistry.

Structural Features

The molecular structure of N-{[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide integrates several functional groups:

  • Benzimidazole Core: Known for its bioactive properties, including DNA binding and enzyme inhibition.

  • Phenoxybutyl Side Chain: Enhances lipophilicity and may facilitate membrane permeability.

  • Furan Carboxamide Moiety: Adds potential hydrogen bonding sites for biological interactions.

These structural elements suggest that the compound could interact with various biological targets, such as enzymes or receptors.

Synthesis

The synthesis of this compound likely involves multi-step reactions, including:

  • Formation of the benzimidazole core via cyclization reactions.

  • Alkylation to introduce the phenoxybutyl group.

  • Coupling with furan-2-carboxylic acid to yield the final amide derivative.

Spectroscopic techniques such as NMR, IR, and mass spectrometry are typically used to confirm the structure.

Biological Activities

Benzimidazole derivatives are well-documented for their pharmacological activities:

  • Antimicrobial Activity: Studies on similar compounds show efficacy against Gram-positive and Gram-negative bacteria and fungi. For instance, benzimidazole derivatives have been reported with minimum inhibitory concentrations (MICs) in the micromolar range against various pathogens .

  • Anticancer Potential: Benzimidazole-based compounds have demonstrated cytotoxicity against cancer cell lines, often through mechanisms like DNA intercalation or enzyme inhibition .

  • Anti-inflammatory Properties: The structural similarity to COX inhibitors suggests potential as an anti-inflammatory agent .

Molecular Modeling

Molecular docking studies can provide insights into the binding affinity of this compound with biological targets. Benzimidazole derivatives often exhibit strong binding interactions with enzymes like dihydrofolate reductase (DHFR) or COX-2 due to their aromatic and hydrogen-bonding capabilities .

Analytical Data

The characterization of N-{[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide would involve:

  • NMR Spectroscopy: Proton and carbon signals corresponding to aromatic and aliphatic regions.

  • Mass Spectrometry: Molecular ion peak confirming molecular weight.

  • IR Spectroscopy: Peaks indicating functional groups like amides (C=O stretch) and aromatic rings.

Potential Applications

Given its structural features and known activities of related compounds, this molecule could serve as:

  • A lead compound in drug discovery for antimicrobial or anticancer agents.

  • A probe molecule for studying enzyme-ligand interactions.

  • A scaffold for designing derivatives with enhanced activity.

Data Table: Comparative Biological Activities of Benzimidazole Derivatives

CompoundActivity TypeTarget Organism/Cell LineMIC/IC50 (µM)Reference
N-{[1-(4-phenoxybutyl)-1H...]}HypotheticalTBDTBDThis study
2-Mercaptobenzimidazole DerivativesAntimicrobialGram-positive/negative1.27–2.65
Benzimidazole SulfonamidesCOX InhibitionCOX Enzyme47% at 20 µM
Benzofuran DerivativesAnticancerBreast Cancer (MCF7)~5 µM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator